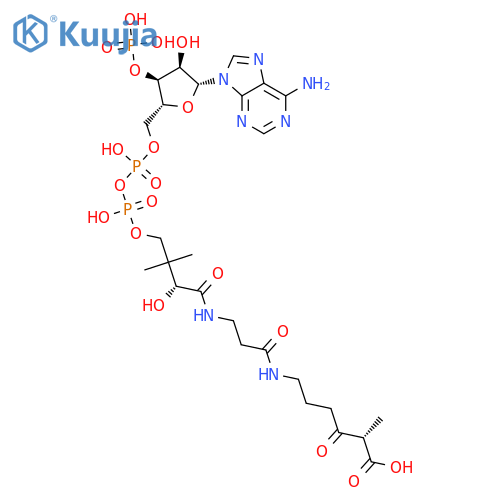Cas no 32908-73-9 (Peptide 401)

Peptide 401 structure
商品名:Peptide 401
CAS番号:32908-73-9
MF:C110H192N40O24S4
メガワット:2587.21509552002
MDL:MFCD00167557
CID:318064
PubChem ID:16132290
Peptide 401 化学的及び物理的性質
名前と識別子
-
- Peptide 401
- H-ILE-LYS-CYS-ASN-CYS-LYS-ARG-HIS-VAL-ILE-LYS-PRO-HIS-ILE-CYS-ARG-LYS-ILE-CYS-GLY-LYS-ASN-NH2
- Mast Cell Degranulating (MCD) Peptide
- Mast Cell Degranulating Peptide
- MCD peptide
- GTPL2548
- 32908-73-9
- Mast cell degranulating peptide (honeybee)
- Mast cell degranulating peptide (honeybee reduced) cyclic (3-15),(5-19)-bis(disulfide)
- Q27083604
- H-ILE-LYS-+CYS-ASN-++CYS-LYS-ARG-HIS-VAL-ILE-LYS-PRO-HIS-ILE-+CYS-ARG-LYS- ILE-++CYS-GLY-LYS-ASN-NH2
- H-ILE-LYS-CYS-ASN-CYS-LYS-ARG-HIS-VAL-ILE-LYS-PRO-HIS-ILE-CYS-ARG-LYS-ILE-CYS-GLY-LYS-ASN-NH2 (RANDOM CYCLIZATION)
- IKCNCKRHVIKPHICRKICGKN-NH2
- ILE-LYS-CYS-ASN-CYS-LYS-ARG-HIS-VAL-ILE-LYS-PRO-HIS-ILE-CYS-ARG-LYS-ILE-CYS-GLY-LYS-ASN-NH2
- MAST CELL DEGRANULATING PEPTIDE (APIS MELLIFERA)
-
- MDL: MFCD00167557
- インチ: InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-177-178-54-78-100(166)135-68(33-25-41-126-109(120)121)92(158)132-67(31-18-23-39-114)95(161)147-85(59(8)12-2)106(172)144-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)51-175-176-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-61,64-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,124,129)(H,125,130)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127)/t58-,59-,60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-,87-/m0/s1
- InChIKey: COXZPDHTJACGLG-IEVXVHRQSA-N
- ほほえんだ: CC[C@@H]([C@H](N)C(N[C@H](C(N[C@H]1CSSC[C@H]2C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N)=O)CC(N)=O)=O)CCCCN)=O)=O)CSSC[C@H](NC([C@@H](NC1=O)CC(N)=O)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N3CCC[C@H]3C(N[C@H](C(N[C@H](C(N2)=O)[C@H](CC)C)=O)CC4=CN=CN4)=O)=O)CCCCN)=O)[C@H](CC)C)=O)C(C)C)=O)CC5=CN=CN5)=O)CCCNC(N)=N)=O)CCCCN)=O)=O)[C@H](CC)C)=O)CCCCN)=O)CCCNC(N)=N)=O)=O)CCCCN)=O)C
計算された属性
- せいみつぶんしりょう: 2585.39000
- どういたいしつりょう: 2585.3916
- 同位体原子数: 0
- 水素結合ドナー数: 37
- 水素結合受容体数: 64
- 重原子数: 178
- 回転可能化学結合数: 63
- 複雑さ: 5670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 27
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -8.4
- トポロジー分子極性表面積: 1160
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ジメチルスルホキシドに可溶性
- PSA: 1170.06000
- LogP: 6.11070
Peptide 401 セキュリティ情報
- WGKドイツ:3
- RTECS番号:OQ5980000
- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Peptide 401 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-7079-5mg |
Peptide 401 |
32908-73-9 | 5mg |
$1980.0 | 2022-04-27 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47776-5mg |
Peptide 401 |
32908-73-9 | 98% | 5mg |
¥14710.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47776-500ug |
Peptide 401 |
32908-73-9 | 98% | 500ug |
¥2495.00 | 2023-09-08 | |
| ChemScence | CS-7079-1mg |
Peptide 401 |
32908-73-9 | 1mg |
$576.0 | 2022-04-27 | ||
| abcr | AB349162-0,5 mg |
Mast Cell Degranulating Peptide; . |
32908-73-9 | 0,5 mg |
€569.50 | 2022-05-20 | ||
| LKT Labs | P0276-0.5 mg |
Peptide 401 |
32908-73-9 | ≥95% | 0.5mg |
$321.30 | 2023-06-14 | |
| TargetMol Chemicals | TP1408-1 mg |
Peptide 401 |
32908-73-9 | 98% | 1mg |
¥ 4,350 | 2023-07-10 | |
| MedChemExpress | HY-12537-500μg |
Peptide 401 |
32908-73-9 | 98.26% | 500μg |
¥1350 | 2024-05-24 | |
| TargetMol Chemicals | TP1408-5 mg |
Peptide 401 |
32908-73-9 | 98% | 5mg |
¥ 15,150 | 2023-07-10 | |
| MedChemExpress | HY-12537-1mg |
Peptide 401 |
32908-73-9 | 98.26% | 1mg |
¥2200 | 2024-05-24 |
Peptide 401 関連文献
-
1. Amino-acids and peptides. Part 42. Synthesis of a protected docosa peptide having the sequence of mast-cell degranulating peptideDilys M. Bratby,Susan Coyle,Richard P. Gregson,George W. Hardy,Geoffrey T. Young J. Chem. Soc. Perkin Trans. 1 1979 1901
-
2. Selective formylation of α-or ?μ-amino-groups of peptidesChristopher E. Dempsey J. Chem. Soc. Perkin Trans. 1 1982 2625
-
3. Chapter 15. Biological chemistry. Part (iii) PeptidesC. E. Dempsey,C. A. Vernon Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1980 77 323
32908-73-9 (Peptide 401) 関連製品
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 85-61-0(Coenzyme A)
- 61116-22-1(Acyl coenzyme A oxidase)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:32908-73-9)MAST CELL DEGRANULATING PEPTIDE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:32908-73-9)Peptide 401

清らかである:99%/99%/99%/99%
はかる:500μg/1mg/5mg/10mg
価格 ($):169.0/276.0/690.0/1034.0